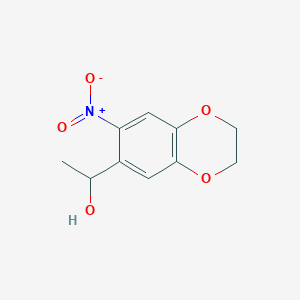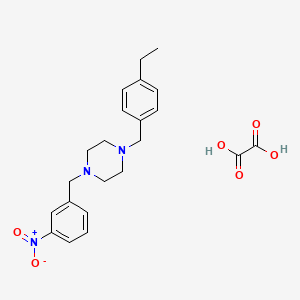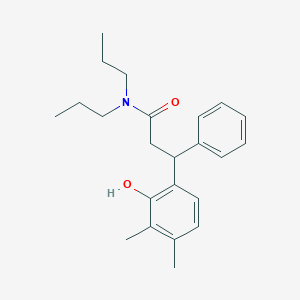
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
描述
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as 'APPA', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APPA is a pyrazole derivative that has been synthesized using various methods, and its unique structure has made it a promising candidate for drug development. In
作用机制
The mechanism of action of APPA is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, APPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are associated with inflammation. In addition, APPA has been found to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and physiological effects:
The biochemical and physiological effects of APPA are still being studied, but it has been found to exhibit anti-inflammatory, anti-cancer, and analgesic activities. In addition, APPA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease. These effects are thought to be due to the inhibition of certain enzymes and receptors in the body, as discussed above.
实验室实验的优点和局限性
One advantage of using APPA in lab experiments is its unique structure, which makes it a promising candidate for drug development. In addition, the synthesis of APPA has been achieved using various methods, which allows for flexibility in its use in different experiments. However, one limitation of using APPA in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experiments.
未来方向
There are several future directions for further research on APPA. One direction is to further study its mechanism of action, which will provide a better understanding of its effects in different experiments. Another direction is to explore its potential applications in drug development, particularly for the treatment of inflammatory and neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method of APPA to improve its yield and purity. Finally, the potential side effects of APPA should also be studied in order to ensure its safety for use in humans.
科学研究应用
APPA has been studied extensively for its potential applications in various fields. One of the major areas of interest is its application in drug development. APPA has been found to exhibit anti-inflammatory, anti-cancer, and analgesic activities, making it a promising candidate for the development of drugs for these conditions. In addition, APPA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of the disease.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-16(29)17-9-13-20(14-10-17)26-24(30)22-15-28(21-5-3-2-4-6-21)27-23(22)18-7-11-19(25)12-8-18/h2-15H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZHFHYGSEXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)



![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)



![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea](/img/structure/B3943849.png)
